Biochemical Potency Against Glycolate Oxidase: IC50 Comparison
Glycolate oxidase-IN-1 inhibits GO with an IC50 of 38.2 μM . In contrast, the dichromate salts potassium dichromate and sodium dichromate are approximately 350- to 400-fold more potent (IC50 values of 0.096 μM and 0.108 μM, respectively) [1]. The dual GO/LDHA inhibitor 'compound 7' demonstrates an even greater potency for oxalate reduction in a cellular context (IC50 of 88 nM) [2]. This data establishes Glycolate oxidase-IN-1 as a moderate-potency inhibitor, distinct from high-potency, structurally disparate tool compounds. It is essential to note that Glycolate oxidase-IN-1 is one of the lower potency compounds within its own salicylic acid derivative series, where IC50 values as low as 3 μM have been reported [3].
| Evidence Dimension | In vitro enzyme inhibition potency (GO/HAO1) |
|---|---|
| Target Compound Data | IC50 = 38.2 μM |
| Comparator Or Baseline | Potassium dichromate (IC50 = 0.096 μM); Sodium dichromate (IC50 = 0.108 μM); Dual inhibitor 'compound 7' (oxalate reduction IC50 = 0.088 μM); Other salicylic acid derivatives (IC50 values down to 3 μM) |
| Quantified Difference | Glycolate oxidase-IN-1 is ~350-fold less potent than potassium dichromate and >400-fold less potent than compound 7 in terms of biochemical or functional potency. |
| Conditions | GO enzyme assay for dichromate salts; Agxt-knockdown mouse hepatocyte assay for compound 7; GO enzyme assay for salicylic acid series. |
Why This Matters
Understanding the precise potency of Glycolate oxidase-IN-1 relative to other chemical classes and within its own series is critical for selecting the appropriate tool compound for dose-response experiments and for interpreting comparative pharmacological data in PH1 models.
- [1] Lu, S., Liu, Y., Huang, W., Chen, X., Zheng, W., & Simeonov, A. (2016). High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1. Scientific Reports, 6, 34060. DOI: 10.1038/srep34060 View Source
- [2] Ding, J., Gumpena, R., Boily, M. O., Caron, A., Chong, O., Cox, J. H., ... & Powell, D. A. (2021). Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria. ACS Medicinal Chemistry Letters, 12(8), 1226-1231. DOI: 10.1021/acsmedchemlett.1c00196 View Source
- [3] Moya-Garzón, M. D., Martín Higueras, C., Peñalver, P., Romera, M., Fernandes, M. X., Franco-Montalbán, F., ... & Díaz-Gavilán, M. (2018). Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1. Journal of Medicinal Chemistry, 61(16), 7144-7167. DOI: 10.1021/acs.jmedchem.8b00399 View Source
